{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine is a synthetic organic compound characterized by the presence of difluoromethyl and difluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a difluoromethyl group is introduced to the pyrazole ring. This can be achieved using difluoromethylating agents under controlled conditions. The difluorophenyl group is then attached via a Friedel-Crafts alkylation reaction, using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl pyrazole oxides.
Reduction: Formation of difluoromethyl pyrazole amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,4-difluorophenyl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-dichlorophenyl)methyl]amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine is unique due to the specific arrangement of difluoromethyl and difluorophenyl groups, which confer distinct physicochemical properties. These properties include enhanced lipophilicity, metabolic stability, and specific binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11F4N3 |
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Molecular Weight |
273.23 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2,3-difluorophenyl)methanamine |
InChI |
InChI=1S/C12H11F4N3/c13-10-3-1-2-8(11(10)14)6-17-7-9-4-5-18-19(9)12(15)16/h1-5,12,17H,6-7H2 |
InChI Key |
CJSVQEVYUWGXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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